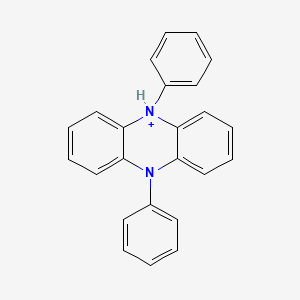![molecular formula C9H18Br2N2O2 B14620074 1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide CAS No. 58895-89-9](/img/structure/B14620074.png)
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis as a catalyst and reagent. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its strong nucleophilic nature, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and other electrophilic reagents. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound include quaternary ammonium salts, piperazine derivatives, and other heterocyclic compounds. These products are often valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,4-diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide involves its strong nucleophilic properties, which allow it to readily participate in nucleophilic substitution reactions. The compound acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can activate these centers through nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar nucleophilic properties but without the quaternary ammonium structure.
Quinuclidine: Another bicyclic amine with strong nucleophilic properties, but with a different ring structure.
Triethylenediamine (TEDA): Similar in structure to DABCO, used as a catalyst in polymerization reactions.
Uniqueness
1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide is unique due to its quaternary ammonium structure, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in reactions requiring strong nucleophiles and stable intermediates.
Eigenschaften
CAS-Nummer |
58895-89-9 |
|---|---|
Molekularformel |
C9H18Br2N2O2 |
Molekulargewicht |
346.06 g/mol |
IUPAC-Name |
1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane-2-carboxylic acid;dibromide |
InChI |
InChI=1S/C9H17N2O2.2BrH/c1-10-3-5-11(2,6-4-10)8(7-10)9(12)13;;/h8H,3-7H2,1-2H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
NXVVYVLQAZLZBT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]12CC[N+](CC1)(C(C2)C(=O)O)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
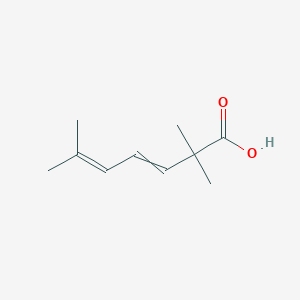
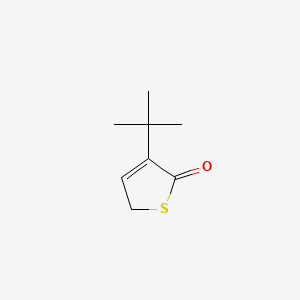
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
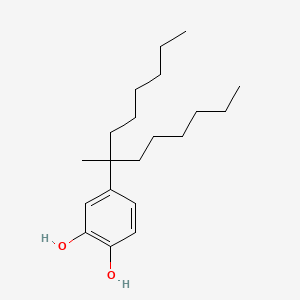
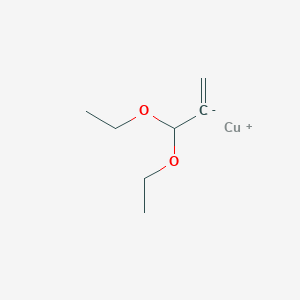
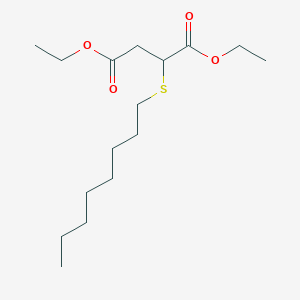

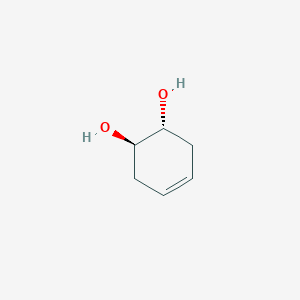
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
